molecular formula C12H6Br2I2 B599337 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl CAS No. 852138-89-7

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Cat. No. B599337
CAS RN: 852138-89-7
M. Wt: 563.797
InChI Key: JPXBIAWPJOGFCF-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 . It is a solid substance that is typically stored in a dark, dry place at room temperature .


Synthesis Analysis

The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine . The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes . The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution . The solution is then cooled to 25°C, and the brown precipitate is collected by filtration .


Molecular Structure Analysis

The InChI code for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The larger halogen atom in 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl will be a better leaving group due to having a lower bond dissociation, thus increasing the reactivity .

Scientific Research Applications

Building Block in Organic Synthesis

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” is a useful building block in organic synthesis . It can be used in the preparation of various organic compounds due to its unique structure and reactivity.

Preparation of Hybrid Organic/Inorganic Heterofluorene Polymers

This compound has been used in the preparation of hybrid organic/inorganic heterofluorene polymers . These polymers have potential applications in various fields such as optoelectronics and photonics.

Use in Low Band-Gap Polymers for Photovoltaics

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” has been used in the synthesis of low band-gap polymers for use in photovoltaics . These polymers can absorb a wider range of the solar spectrum, improving the efficiency of solar cells.

Synthesis of Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles)

The compound has been used in the synthesis of electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) . These compounds are of practical interest in the field of OLED technologies .

Use in Cross-Coupling Reactions

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” can be used in cross-coupling reactions . These reactions are fundamental in the synthesis of many complex organic compounds.

Use in Nucleophilic Substitution Reactions

This compound can also be used in nucleophilic substitution reactions . These reactions are key in the synthesis of a wide range of organic compounds.

Safety and Hazards

The safety information for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280, P305+P351+P338 .

Future Directions

4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is seen in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics . This suggests potential future directions in the field of renewable energy.

properties

IUPAC Name

4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXBIAWPJOGFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728218
Record name 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

CAS RN

852138-89-7
Record name 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?

A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].

Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?

A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.

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